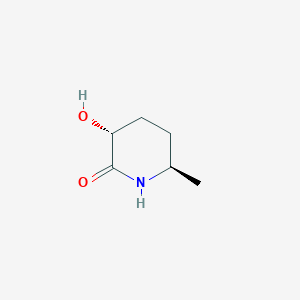

(3R,6R)-3-Hydroxy-6-methylpiperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound provides crucial information about its physical and chemical properties. While the exact molecular structure of “(3R,6R)-3-Hydroxy-6-methylpiperidin-2-one” is not available, the structure of similar compounds such as “(3R,6R)-6-methyloctan-3-ol” has been analyzed . The structure of a related compound, “4’-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone”, was determined by X-ray diffraction analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the specific properties of “(3R,6R)-3-Hydroxy-6-methylpiperidin-2-one” are not available, the properties of similar compounds such as “(3R,6R)-3,6-Octanediol” have been analyzed .Scientific Research Applications

Insecticidal Alkaloid Synthesis

(3R,6R)-3-Hydroxy-6-methylpiperidin-2-one has been utilized in the enantioselective total synthesis of insecticidal alkaloids. A study by Nakatani et al. (2006) successfully synthesized an insecticidal piperidine alkaloid starting from D-alanine, utilizing chiral centers controlled by hydrogenation of imine and side chain introduction by Julia olefination (Nakatani, Oshita, Ishigami, Watanabe, & Kitahara, 2006).

Crystal Structure and Surface Analysis

Gümüş et al. (2022) synthesized a compound related to (3R,6R)-3-Hydroxy-6-methylpiperidin-2-one by condensing 4-hydroxy-3-methyl-2-butanone with benzaldehyde and ammonium acetate. They conducted a crystal structure and Hirshfeld surface analysis, linking molecules through hydrogen bonds into double ribbons (Gümüş, Kansız, Tulemisova, Dege, & Saif, 2022).

Diastereoselective Alkylation

Orena, Porzi, and Sandri (1992) investigated the diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. Their work provided a convenient approach to synthesize both (S)- and (R)-alanine, highlighting the significance of this compound in stereoselective synthesis (Orena, Porzi, & Sandri, 1992).

Synthesis of Pipecolic Acid

Herdeis and Heller (1997) demonstrated the synthesis of (2S,4S,5S)-5-hydroxy-4-methylpipecolic acid using (4S,5S)-5-hydroxy-4-methylpiperidine-2-one as a starting material. This research highlights the versatility of this compound in synthesizing structurally complex and biologically relevant molecules (Herdeis & Heller, 1997).

Antioxidant and Antimicrobial Potential

Harini et al. (2014) developed novel oxime esters derived from a compound similar to (3R,6R)-3-Hydroxy-6-methylpiperidin-2-one, demonstrating their potential in antioxidant and antimicrobial applications. This research exemplifies the compound's role in creating molecules with significant biological properties (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).

Safety And Hazards

properties

IUPAC Name |

(3R,6R)-3-hydroxy-6-methylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-2-3-5(8)6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTSFRZRPJLPQH-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C(=O)N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,6R)-3-Hydroxy-6-methylpiperidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate](/img/structure/B2817272.png)

![2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2817273.png)

![N-allyl-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2817279.png)

![N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2817283.png)

![2,3-dichloro-N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2817285.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2817286.png)

![2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2817289.png)

![3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2817292.png)